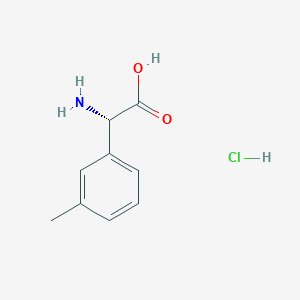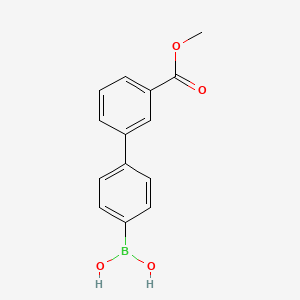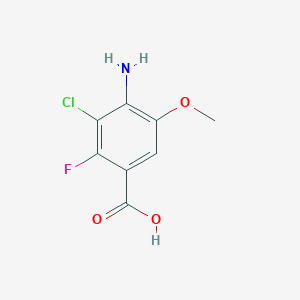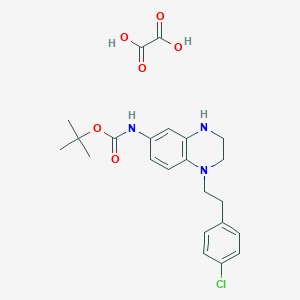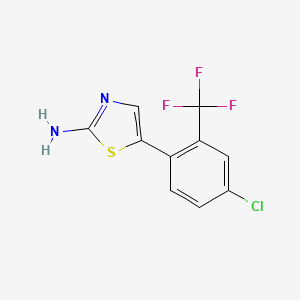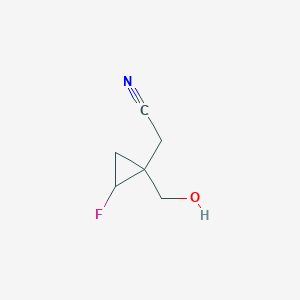
2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile is an organic compound with the molecular formula C6H8FNO It is characterized by a cyclopropyl ring substituted with a fluorine atom and a hydroxymethyl group, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base.
Acetonitrile Group Addition: The acetonitrile group can be added via a nucleophilic substitution reaction using a suitable nitrile reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclopropyl derivatives.
科学的研究の応用
2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
Cyclopropaneacetonitrile: Lacks the fluorine and hydroxymethyl groups.
2-Fluorocyclopropylacetonitrile: Lacks the hydroxymethyl group.
1-(Hydroxymethyl)cyclopropylacetonitrile: Lacks the fluorine atom.
Uniqueness
2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile is unique due to the presence of both the fluorine and hydroxymethyl groups on the cyclopropyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
分子式 |
C6H8FNO |
|---|---|
分子量 |
129.13 g/mol |
IUPAC名 |
2-[2-fluoro-1-(hydroxymethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C6H8FNO/c7-5-3-6(5,4-9)1-2-8/h5,9H,1,3-4H2 |
InChIキー |
HPMDHGDAZYLQDL-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(CC#N)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


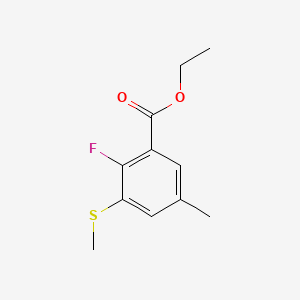
![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)
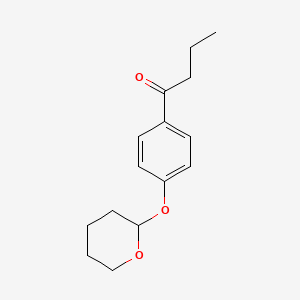

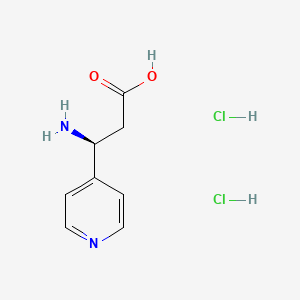
![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)

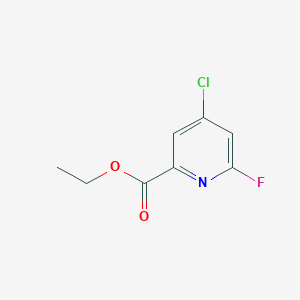
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
